molecular formula C13H17NO B581638 5-(tert-Butyl)-2-ethylbenzoxazole CAS No. 1267427-47-3

5-(tert-Butyl)-2-ethylbenzoxazole

Cat. No.: B581638
CAS No.: 1267427-47-3
M. Wt: 203.285
InChI Key: WUTDIUFMMJPIQW-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-ethylbenzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-ethylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

5-(tert-Butyl)-2-ethylbenzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-ethylbenzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-ethylbenzoxazole: Lacks the tert-butyl group, leading to different chemical properties.

    5-tert-Butylbenzoxazole: Lacks the ethyl group, affecting its reactivity and applications.

    Benzoxazole: The parent compound without any substituents.

Uniqueness

5-(tert-Butyl)-2-ethylbenzoxazole is unique due to the presence of both tert-butyl and ethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

5-tert-butyl-2-ethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-5-12-14-10-8-9(13(2,3)4)6-7-11(10)15-12/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTDIUFMMJPIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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